BRPF1 Bromodomain Selectivity: 4-Bromo-6-CF3 Benzimidazole Exhibits >100-Fold Higher Potency for BRPF1 over BRPF2/3
In a BROMOscan assay panel against human bromodomain-containing proteins, 4-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole demonstrated marked selectivity for BRPF1 (IC50 = 65 nM) compared to BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1]. The 116-fold lower potency for BRPF3 and 22-fold lower potency for BRPF2-BRD1 relative to BRPF1 highlight a non-promiscuous binding profile. This contrasts with unsubstituted benzimidazole controls, which typically show negligible bromodomain engagement.
| Evidence Dimension | IC50 (nM) for bromodomain inhibition |
|---|---|
| Target Compound Data | BRPF1: 65 nM; BRPF2-BRD1: 1,400 nM; BRPF3: 7,600 nM |
| Comparator Or Baseline | BRPF2-BRD1 and BRPF3 |
| Quantified Difference | 116-fold (BRPF3/BRPF1); 22-fold (BRPF2-BRD1/BRPF1) |
| Conditions | BROMOscan assay, human BRPF1/BRPF2-BRD1/BRPF3 expressed in E. coli BL21, 1 hr incubation |
Why This Matters
Selectivity for BRPF1 over closely related bromodomains reduces the risk of off-target effects and qualifies this compound as a specific chemical probe for BRPF1-associated epigenetic studies.
- [1] BindingDB. (n.d.). BDBM50249772 (CHEMBL4067436): 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole. IC50 data for human BRPF2-BRD1, BRPF3, and BRPF1. View Source
